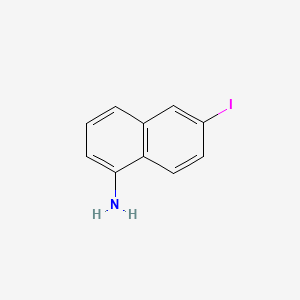

1-Amino-6-Iodonaphthalene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-iodonaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQMXIBGRQGOJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)I)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00668503 | |

| Record name | 6-Iodonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133298-67-6 | |

| Record name | 6-Iodonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 1 Amino 6 Iodonaphthalene

Direct Functionalization Pathways of Naphthalene (B1677914) Ring Systems

Direct functionalization methods offer an efficient approach to introduce amino and iodo groups onto the naphthalene scaffold in a single or a few steps. These strategies often leverage the inherent reactivity of the naphthalene ring.

Directed ortho-Metalation Strategies for Positional Control of Amino and Iodo Groups

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. organic-chemistry.org This technique utilizes a directing metalation group (DMG) to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryl-lithium species can then be quenched with an appropriate electrophile to introduce a desired substituent.

In the context of naphthalene systems, a directing group can facilitate metalation at an adjacent position. For instance, a protected amino group can direct lithiation to the ortho-position, which can then be iodinated. The success of this strategy hinges on the ability of the directing group to coordinate with the metalating agent, thereby increasing the acidity of the proximal C-H bond. nih.gov Research has shown that amide groups can serve as effective DMGs in naphthalene systems, enabling the introduction of various electrophiles. nih.govresearchgate.net While specific examples for the direct synthesis of 1-amino-6-iodonaphthalene via this method are not prevalent in the reviewed literature, the principle of DoM on naphthalene diamides has been demonstrated, suggesting its potential applicability. nih.govresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Naphthalene Scaffolds

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. Naphthalene is more reactive than benzene (B151609) towards electrophilic substitution, and the substitution pattern is highly dependent on the reaction conditions and the nature of the substituent already present on the ring. libretexts.org Generally, the 1-position (α-position) of naphthalene is kinetically favored for electrophilic attack due to the formation of a more stable carbocation intermediate. libretexts.org

For the synthesis of amino-iodo naphthalenes, electrophilic iodination of an aminonaphthalene could be a potential route. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. However, direct iodination of 1-aminonaphthalene would likely lead to a mixture of products, with substitution occurring at the 2- and 4-positions. To achieve the 6-iodo substitution, one would need to start with a pre-functionalized naphthalene where the directing effects favor substitution at the desired position.

Nucleophilic aromatic substitution (SNAr) offers another pathway for introducing an amino group. This reaction typically requires an electron-withdrawing group (like a nitro group) to be present on the aromatic ring to activate it towards nucleophilic attack. science.gov For example, a dihalogenated or nitro-halogenated naphthalene could undergo nucleophilic substitution with an amine source. The "vicarious nucleophilic substitution" (VNS) is a specific type of SNAr where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring. google.com

Halogenation and Amination Methods for Naphthalene Derivatives

The synthesis of this compound can also be approached by separate halogenation and amination steps on the naphthalene core. The order of these steps is crucial for achieving the desired substitution pattern.

Regioselective halogenation of naphthalene derivatives is a key challenge. anr.fr Palladium-catalyzed C-H halogenation has emerged as a method to control the position of halogenation on naphthaldehydes. anr.fr Decarboxylative halogenation provides another route to organic halides from carboxylic acids. acs.org

Amination of a halogenated naphthalene can be achieved through various methods, including transition metal-catalyzed cross-coupling reactions or classical nucleophilic substitution. Silver-catalyzed C-H amination of 1-naphthylamine (B1663977) derivatives has been reported, although this typically occurs at the C4 position. mdpi.com

Multi-Step Synthetic Routes via Precursor Compounds

Multi-step syntheses provide greater control over the regiochemistry by building the molecule from a pre-functionalized intermediate.

Transformation of Nitro- or Halogenated Naphthalene Intermediates to the Amino-Iodo Framework

A common and versatile strategy involves the use of nitronaphthalene or halogenated naphthalene precursors.

A plausible route to this compound could start with the nitration of naphthalene to yield 1-nitronaphthalene (B515781). google.com Subsequent halogenation of 1-nitronaphthalene could potentially introduce an iodine atom at the 6-position, influenced by the directing effect of the nitro group. The final step would be the reduction of the nitro group to an amino group. The reduction of 1-nitronaphthalene to 1-naphthylamine is a well-established industrial process. google.com A patented process describes the preparation of 1,5-naphthalenediamine (B122787) starting from the mononitration of naphthalene, followed by halogenation, amination, and finally hydrogenation. google.com A similar sequence could theoretically be adapted for the synthesis of this compound.

Alternatively, starting with a halogenated naphthalene, such as 2-iodonaphthalene, subsequent nitration could introduce a nitro group. The position of nitration would depend on the directing effect of the iodine atom. Finally, reduction of the nitro group would yield the aminonaphthalene derivative.

A process for preparing 2-amino-benz[cd]indole involves the reduction of a 1-nitro-8-cyano-naphthalene compound to the corresponding 1-amino-8-cyano-naphthalene, which then cyclizes. google.com This highlights the utility of nitro-substituted naphthalenes as precursors for amino-naphthalene derivatives.

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Iodinated Naphthalenes (e.g., from Boronic Acids)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions are instrumental in the synthesis of functionalized naphthalenes.

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. mdpi.com To synthesize an iodinated naphthalene, one could couple a naphthalene boronic acid with an iodine source or, more commonly, couple a borylated naphthalene with an organic iodide.

For the synthesis of 6-iodonaphthalene derivatives, a key intermediate would be a naphthalene boronic acid or a dihalonaphthalene that can be selectively functionalized. The synthesis of arylboronic acids can be achieved directly from aryl chlorides using palladium catalysis. nih.gov The general mechanism of the Suzuki-Miyaura reaction involves an oxidative addition, transmetalation, and reductive elimination cycle. mdpi.com

While direct synthesis of this compound via a single cross-coupling step is challenging due to the need for a suitably substituted starting material, these reactions are crucial for building the iodinated naphthalene framework from simpler precursors. For example, a precursor with a different functional group at the 1-position could be coupled with an iodinating agent, and the functional group could later be converted to an amino group.

Summary of Synthetic Approaches

The following table provides a comparative overview of the discussed synthetic strategies.

| Synthetic Strategy | Key Features | Advantages | Potential Challenges |

| Direct Functionalization | |||

| Directed ortho-Metalation (DoM) | Regioselective functionalization guided by a directing group. organic-chemistry.org | High regioselectivity. | Requires a suitable directing group; use of strong bases. |

| Electrophilic/Nucleophilic Substitution | Utilizes the inherent reactivity of the naphthalene ring. libretexts.org | Potentially fewer steps. | Often leads to mixtures of isomers; regioselectivity can be difficult to control. |

| Halogenation and Amination | Stepwise introduction of halogen and amino groups. | Modular approach. | Requires careful control of reaction conditions to achieve desired regiochemistry. |

| Multi-Step Synthesis | |||

| From Nitro/Halogenated Precursors | Stepwise modification of a pre-functionalized naphthalene. google.com | Good control over regioselectivity. | Can involve multiple steps, potentially lowering overall yield. |

| Palladium-Catalyzed Cross-Coupling | Formation of C-I bond via coupling reactions. mdpi.com | High functional group tolerance; mild reaction conditions. | Requires synthesis of organoboron or organohalide precursors. |

Reductive Amination and Related Nitrogen Functionalization Techniques for Amino-Naphthalenes

Reductive amination is a highly effective method for the synthesis of primary amines from ketones and aldehydes. d-nb.infonih.gov This approach is particularly valuable due to its broad substrate scope and tolerance for various functional groups. d-nb.info The process typically involves the reaction of a carbonyl compound with ammonia (B1221849) in the presence of a reducing agent. sciforum.netmasterorganicchemistry.com

For the synthesis of amino-naphthalenes, a naphthalene-based ketone can be smoothly converted to its corresponding primary amine. d-nb.infonih.gov Iron-based catalysts have been developed for this transformation, offering a reusable and earth-abundant metal catalyst system. d-nb.infonih.gov These reactions can often be carried out using aqueous ammonia, which is an easy-to-handle nitrogen source. d-nb.infonih.gov The versatility of this method is demonstrated by its tolerance of various functional groups, including halogens, which is critical for synthesizing precursors to this compound. d-nb.infonih.gov

One-pot reductive amination procedures have also been developed, further simplifying the synthesis of primary amines from aldehydes. researchgate.net These methods can utilize reagents like hydroxylammonium chloride for the amination step, followed by reduction with stannous chloride, avoiding the need for a base. researchgate.net

| Starting Material | Reagents and Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| Naphthalene-based ketone | Ammonia, Iron-based catalyst, H₂ | Primary amino-naphthalene | Reusable catalyst, broad functional group tolerance. | d-nb.infonih.gov |

| Aldehyde | 1. Hydroxylammonium chloride 2. Stannous chloride | Primary amine | One-pot, two-step procedure, mild conditions. | researchgate.net |

Catalytic Approaches in the Synthesis of this compound and its Analogues

Catalytic methods are central to the efficient and selective synthesis of this compound and its derivatives. These approaches often involve transition metal catalysts that facilitate the formation of carbon-nitrogen (C-N) and carbon-iodine (C-I) bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N and C-C bonds, essential for constructing functionalized naphthalenes. wikipedia.orglibretexts.orglibretexts.org

The Buchwald-Hartwig amination is a prominent method for synthesizing aryl amines from aryl halides. wikipedia.orgsnnu.edu.cnfishersci.it This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate in the presence of a base. wikipedia.orgfishersci.it The development of various phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. wikipedia.orgsnnu.edu.cn For instance, the synthesis of (6-Bromo-naphthalen-2-yl)-(tetrahydro-pyran-4-yl)-amine can be achieved through a Buchwald-Hartwig amination. vulcanchem.com The mechanism generally proceeds through an oxidative addition, ligand exchange, and reductive elimination cycle. snnu.edu.cn

The Suzuki-Miyaura coupling reaction facilitates the formation of C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org This reaction is widely used to create biaryl compounds and conjugated systems. libretexts.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org This method can be applied to functionalize iodonaphthalene derivatives. nih.govthieme-connect.deacs.org

The Stille coupling reaction is another versatile palladium-catalyzed C-C bond-forming reaction between an organotin compound (organostannane) and an organic halide or pseudohalide. libretexts.orgwikipedia.orgorganic-chemistry.org While effective, a significant drawback is the toxicity of the tin reagents. organic-chemistry.org The reaction mechanism is similar to other palladium-catalyzed couplings and is tolerant of a wide array of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca

| Reaction | Coupling Partners | Catalyst System | Bond Formed | Key Features | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amine | Palladium complex + Ligand + Base | C-N | Broad substrate scope, mild conditions. | wikipedia.orgsnnu.edu.cnfishersci.it |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide/Triflate + Organoboron compound | Palladium complex + Base | C-C | Forms biaryl and conjugated systems. | libretexts.orgorganic-chemistry.org |

| Stille Coupling | Aryl/Vinyl Halide/Pseudohalide + Organostannane | Palladium complex | C-C | High functional group tolerance, toxic tin reagents. | libretexts.orgwikipedia.orgorganic-chemistry.org |

Copper-catalyzed reactions provide an alternative and often complementary approach to palladium-based methods for C-N and C-I bond formation. alberts.edu.inrsc.orgacs.org Copper catalysis is particularly useful for the amination of aryl halides. alberts.edu.in The development of ligands has expanded the scope and efficiency of these reactions, allowing many to proceed under milder conditions. alberts.edu.in For instance, copper-catalyzed C-H arylation of heterocycles using diaryliodonium salts has been reported. encyclopedia.pub Copper-catalyzed aminobenzannulation of (o-alkynyl)arylketones with amines offers a route to α-aminonaphthalenes using a cost-effective catalyst with good functional group tolerance. researchgate.net

Visible-light photoredox catalysis has emerged as a powerful strategy for forming C-C and C-N bonds under mild conditions. nih.govbeilstein-journals.org This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. nih.govbeilstein-journals.org The merger of photoredox catalysis with transition metal catalysis has enabled novel reactivity. nih.gov For C-N bond formation, photoredox methods can facilitate the hydroamination of olefins through the generation of aminium radical cations. researchgate.net While direct photoredox-mediated synthesis of this compound is not explicitly detailed, the principles of C-I and C-N bond formation through these methods suggest potential synthetic pathways. nih.govchemrxiv.org For example, photoredox catalysis has been used for the reductive dehalogenation of aryl halides, demonstrating its utility in manipulating C-I bonds. beilstein-journals.org

Direct C-H functionalization is an atom- and step-economical approach for synthesizing substituted naphthalene derivatives. researchgate.netmdpi.comresearchgate.net This strategy avoids the need for pre-functionalized starting materials. mdpi.com Transition metal catalysts, including palladium, rhodium, and silver, have been employed for the regioselective functionalization of naphthalene C-H bonds. researchgate.netacs.orgrsc.org For instance, directing groups can be used to control the position of amination or arylation on the naphthalene ring. researchgate.netmdpi.com Silver(I) has been used to catalyze the C4-H amination of 1-naphthylamine derivatives at room temperature. researchgate.netmdpi.com Rhodium catalysts have been shown to be effective for the peri-selective C-H arylation and alkenylation of naphthalene derivatives bearing a thioether directing group. rsc.org These C-H activation strategies offer powerful methods for the synthesis of complex naphthalene-containing molecules. researchgate.netacs.org

Green Chemistry and Sustainable Synthesis Considerations for this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. kahedu.edu.in In the context of synthesizing this compound, this involves considering factors such as atom economy, the use of less hazardous reagents and solvents, and energy efficiency. kahedu.edu.inijcmas.com

The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. kahedu.edu.in Transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are often preferred over classical methods that generate more waste. wikipedia.org The development of reactions in greener solvents, such as water or ionic liquids, or even in solvent-free conditions, contributes to the sustainability of the synthesis. kahedu.edu.inijcmas.com For example, some cross-coupling reactions have been adapted to be performed in propylene (B89431) carbonate, an eco-friendly solvent. nih.gov Furthermore, employing catalysts based on earth-abundant metals like iron instead of precious metals like palladium aligns with green chemistry principles. d-nb.info The development of one-pot reactions also enhances the sustainability of a synthetic route by reducing the number of purification steps and solvent usage. ijcmas.com

Chemical Reactivity, Mechanistic Investigations, and Functional Group Transformations of 1 Amino 6 Iodonaphthalene

Reactions at the Amino Functional Group

The amino group in 1-Amino-6-Iodonaphthalene is a primary aromatic amine, exhibiting characteristic nucleophilicity and the ability to be converted into a diazonium salt. These properties are harnessed for both protection and further functionalization of the naphthalene (B1677914) core.

To modulate the reactivity of the amino group and to prevent undesired side reactions during transformations at the iodo-position, protection of the amine is often a necessary synthetic strategy. nih.gov Common protection strategies involve acylation, alkylation, and sulfonylation.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base affords stable amide derivatives. For example, treatment with acetyl chloride or acetic anhydride (B1165640) yields N-(6-iodonaphthalen-1-yl)acetamide. This transformation effectively reduces the nucleophilicity and basicity of the nitrogen atom.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines. Reductive amination, a two-step process involving the formation of an imine followed by reduction, offers a more controlled approach to mono-alkylation.

Sulfonylation: The reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine, provides the corresponding sulfonamide. Tosylamides are highly stable to a wide range of reaction conditions, making the tosyl group an excellent choice for amine protection. drugfuture.com

These derivatization reactions not only serve as a protection strategy but also introduce new functionalities that can influence the electronic properties and biological activity of the resulting molecules. The choice of the protecting group is crucial and depends on the specific reaction conditions of the subsequent synthetic steps and the ease of its removal.

| Derivatization Reaction | Reagent Example | Product | Purpose |

| Acylation | Acetyl chloride | N-(6-iodonaphthalen-1-yl)acetamide | Protection, reduced nucleophilicity |

| Alkylation | Methyl iodide | N-methyl-6-iodonaphthalen-1-amine | Functionalization |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(6-iodonaphthalen-1-yl)-4-methylbenzenesulfonamide | Protection, high stability |

Interactive Data Table: Click on the headers to sort the data.

The primary amino group of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H2SO4) at low temperatures (0-5 °C). libretexts.org The resulting 6-iodonaphthalene-1-diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer and related reactions. nih.govrsc.org

The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of nucleophiles, catalyzed by copper(I) salts. nih.govrsc.org This provides a powerful method for introducing a diverse set of functional groups onto the naphthalene ring at the 1-position.

Examples of Sandmeyer Reactions:

Halogenation: Treatment with CuCl, CuBr, or KI leads to the formation of 1-chloro-6-iodonaphthalene, 1-bromo-6-iodonaphthalene, and 1,6-diiodonaphthalene, respectively.

Cyanation: Reaction with CuCN introduces a cyano group, yielding 6-iodonaphthalene-1-carbonitrile.

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution results in the formation of 6-iodonaphthalen-1-ol.

These transformations significantly expand the synthetic utility of this compound, enabling the preparation of a wide array of 1,6-disubstituted naphthalene derivatives that would be difficult to access through direct substitution methods.

| Reaction | Reagent | Product |

| Diazotization | NaNO2, HCl | 6-iodonaphthalene-1-diazonium chloride |

| Sandmeyer (Chlorination) | CuCl | 1-chloro-6-iodonaphthalene |

| Sandmeyer (Bromination) | CuBr | 1-bromo-6-iodonaphthalene |

| Iodination | KI | 1,6-diiodonaphthalene |

| Sandmeyer (Cyanation) | CuCN | 6-iodonaphthalene-1-carbonitrile |

| Hydroxylation | H2O, heat | 6-iodonaphthalen-1-ol |

Interactive Data Table: Click on the headers to sort the data.

This compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgrsc.orgwikipedia.org This reaction typically occurs under acidic or base catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. organic-chemistry.org

The formation of an imine introduces a C=N double bond, which can serve as a handle for further synthetic modifications. For instance, the imine can be reduced to a secondary amine or be subjected to nucleophilic addition at the imine carbon. The nature of the aldehyde or ketone used in the condensation reaction can be varied to introduce a wide range of substituents, thereby allowing for the synthesis of a diverse library of naphthalene-based imines.

| Carbonyl Compound | Product (Imine) |

| Benzaldehyde | N-(phenylmethylene)-6-iodonaphthalen-1-amine |

| Acetone | N-(propan-2-ylidene)-6-iodonaphthalen-1-amine |

| Cyclohexanone | N-cyclohexylidene-6-iodonaphthalen-1-amine |

Interactive Data Table: Click on the headers to sort the data.

Reactions at the Iodo Functional Group

The iodine atom on the naphthalene ring is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through metal-mediated cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules, and iodoarenes are excellent substrates for these transformations due to the relatively weak C-I bond. nobelprize.org this compound can participate in a variety of such reactions, including the Suzuki, Sonogashira, Heck, and Stille couplings. It is often necessary to protect the amino group prior to carrying out these reactions to avoid potential complications.

Suzuki Coupling: This reaction involves the coupling of the iodo-naphthalene with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new C-C bond, leading to biaryl compounds or alkyl/alkenyl-substituted naphthalenes. libretexts.org

Sonogashira Coupling: The Sonogashira reaction couples the iodo-naphthalene with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. This is a highly efficient method for the synthesis of aryl-alkynes. wikipedia.orgorganic-chemistry.org

Heck Reaction: In the Heck reaction, the iodo-naphthalene is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org

Stille Coupling: The Stille coupling involves the reaction of the iodo-naphthalene with an organotin compound (organostannane) catalyzed by palladium, forming a new C-C bond. organic-chemistry.orgwikipedia.org

These cross-coupling reactions provide access to a vast array of substituted aminonaphthalenes, which are important scaffolds in medicinal chemistry and materials science.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Arylboronic acid | Pd catalyst, base | Biaryl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Aryl-alkyne |

| Heck | Alkene | Pd catalyst, base | Substituted alkene |

| Stille | Organostannane | Pd catalyst | Biaryl, vinyl-naphthalene |

Interactive Data Table: Click on the headers to sort the data.

While nucleophilic aromatic substitution (SNAr) is generally more facile on aromatic rings bearing strongly electron-withdrawing groups, under certain conditions, the iodo group of this compound can be displaced by strong nucleophiles. The presence of the amino group, an electron-donating group, generally disfavors SNAr reactions on the naphthalene ring. However, if the reaction is promoted by a suitable catalyst, such as a copper salt (Ullmann condensation), the displacement of the iodide can be achieved. For example, reaction with an alcohol in the presence of a copper catalyst could potentially yield the corresponding alkoxy-substituted aminonaphthalene. The reactivity in SNAr reactions is significantly lower compared to the metal-mediated cross-coupling reactions.

Iodine-Lithium Exchange and Subsequent Electrophilic Trapping

The iodine-lithium exchange reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-lithium bonds, which can then be intercepted by various electrophiles to create new carbon-carbon or carbon-heteroatom bonds. This transformation is particularly efficient for aryl iodides due to the high polarizability of the carbon-iodine bond and the favorable thermodynamics of the exchange. In the case of this compound, the presence of the iodine atom at the 6-position allows for regioselective lithiation, generating a nucleophilic carbon center at a specific position on the naphthalene ring.

The mechanism of the iodine-lithium exchange reaction is generally believed to proceed through an "ate-complex" intermediate. researchgate.netprinceton.edu An organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), attacks the iodine atom of the aryl iodide, forming a transient hypervalent iodine species. This complex then collapses, leading to the formation of the aryllithium species and the corresponding alkyl iodide. The reaction is typically carried out at low temperatures (e.g., -78 °C) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) to minimize side reactions.

For this compound, treatment with an alkyllithium reagent would result in the formation of 1-amino-6-lithionaphthalene. The amino group at the 1-position can influence the rate and efficiency of the exchange. The lithium atom of the organolithium reagent can coordinate with the lone pair of electrons on the nitrogen atom, potentially directing the reagent to the iodine atom and facilitating the exchange process.

Once the 1-amino-6-lithionaphthalene intermediate is formed, it can be trapped by a wide variety of electrophiles. This allows for the introduction of a diverse range of functional groups at the 6-position of the 1-aminonaphthalene scaffold. The choice of electrophile determines the final product, making this a versatile method for the synthesis of substituted aminonaphthalene derivatives.

Below is a table illustrating the potential products from the electrophilic trapping of 1-amino-6-lithionaphthalene:

| Electrophile | Reagent Example | Product |

| Carbon dioxide | CO₂ | 1-Amino-6-naphthalenecarboxylic acid |

| Aldehydes/Ketones | Formaldehyde (HCHO) | (1-Amino-6-naphthyl)methanol |

| Alkyl halides | Methyl iodide (CH₃I) | 1-Amino-6-methylnaphthalene |

| Silyl halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | 1-Amino-6-(trimethylsilyl)naphthalene |

| Borates | Trimethyl borate (B1201080) (B(OCH₃)₃) | (1-Amino-6-naphthyl)boronic acid |

Cyclization and Rearrangement Pathways Involving this compound

The bifunctional nature of this compound, possessing both an amino group and an iodo group, makes it a valuable precursor for the synthesis of various heterocyclic systems through cyclization reactions. These transformations can be initiated at either the amino or the iodo functionality, leading to a diverse array of fused-ring structures.

One potential cyclization pathway involves the initial conversion of the amino group into a nucleophile that can subsequently attack an electrophilic center. For instance, the amino group can be acylated, and under appropriate conditions, the resulting amide could undergo an intramolecular cyclization.

A more direct approach to cyclization involves leveraging the reactivity of the carbon-iodine bond. Following an iodine-lithium exchange as described in the previous section, the resulting 6-lithio-1-aminonaphthalene can act as an intramolecular nucleophile if a suitable electrophilic group is present elsewhere on the molecule, a strategy known as the Parham cyclization. researchgate.net While this would require prior modification of the amino group to introduce an electrophilic tether, it represents a powerful method for ring formation.

Furthermore, iodine itself can mediate intramolecular cyclization reactions. For example, if the amino group of this compound were to be appropriately functionalized with an unsaturated moiety, an iodine-mediated cyclization could be envisioned. Such reactions often proceed through an iodonium (B1229267) ion intermediate, which is then attacked by an internal nucleophile. acs.org This approach has been successfully employed in the synthesis of various indole (B1671886) derivatives. acs.org

Rearrangement reactions of aminonaphthalene derivatives are also known, although less common in the direct context of this compound. Under certain conditions, such as high temperatures or the presence of strong acids, migrations of substituents on the naphthalene ring can occur.

The following table outlines some potential cyclization strategies starting from this compound or its derivatives:

| Reaction Type | Key Intermediate/Reagent | Resulting Heterocyclic Core |

| Intramolecular Buchwald-Hartwig Amination | Palladium catalyst, base | Benzo[g]indole or other N-heterocycles |

| Parham Cyclization | Organolithium, tethered electrophile | Fused carbocycles or heterocycles |

| Iodine-Mediated Cyclization | Functionalized amino group (e.g., with an alkene) | Indole or other N-heterocyclic systems |

| Electrophilic Cyclization | Tethered alkyne/alkene, electrophile | Fused ring systems |

Regioselectivity and Stereochemical Considerations in Reactions of Substituted Naphthalenes

The regioselectivity of reactions involving substituted naphthalenes like this compound is governed by the electronic and steric properties of the existing substituents. The amino group at the 1-position is a strong activating group and is ortho-, para-directing for electrophilic aromatic substitution. The iodine atom at the 6-position is a deactivating group but is also ortho-, para-directing. The interplay of these two groups will dictate the position of incoming electrophiles.

For electrophilic aromatic substitution on this compound, the powerful activating effect of the amino group would be the dominant factor. The positions ortho (position 2) and para (position 4) to the amino group are the most likely sites for substitution. Steric hindrance from the peri-hydrogen at position 8 may disfavor substitution at position 2 to some extent, potentially leading to a preference for substitution at the 4-position. This has been observed in related 1-naphthylamine (B1663977) derivatives where C4-H amination can be achieved with high regioselectivity. mdpi.com

In reactions where the naphthalene ring acts as a nucleophile, such as in transition metal-catalyzed cross-coupling reactions at the C-I bond, the regioselectivity is predetermined by the position of the iodine atom. However, subsequent functionalization of the product would again be influenced by the directing effects of the amino group and the newly introduced substituent.

Stereochemical considerations become important when chiral centers are introduced into the molecule. For instance, in the electrophilic trapping of 1-amino-6-lithionaphthalene with a prochiral electrophile like an aldehyde, a racemic mixture of secondary alcohols would be formed unless a chiral auxiliary or catalyst is employed. Similarly, in cyclization reactions that create new stereocenters, the diastereoselectivity of the ring-closing step is a critical factor. The inherent chirality of the naphthalene ring system, when appropriately substituted, can also influence the stereochemical outcome of reactions. High-resolution electronic spectroscopy studies on 1-aminonaphthalene have provided insights into its geometry, which can be a factor in stereoselective transformations. researchgate.net

The directing effects of the substituents on the regioselectivity of electrophilic substitution are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | 1 | Activating | ortho, para (to positions 2 and 4) |

| -I | 6 | Deactivating | ortho, para (to positions 5 and 7) |

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Amino 6 Iodonaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Amino-6-Iodonaphthalene. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The naphthalene (B1677914) ring system consists of six protons, and their chemical shifts are influenced by the electronic effects of the amino (-NH₂) and iodo (-I) substituents. The electron-donating amino group tends to shield adjacent protons, shifting their signals upfield, while the electron-withdrawing iodo group has a deshielding effect, shifting signals downfield. oregonstate.educompoundchem.com The precise chemical shifts and coupling constants (J-values) between adjacent protons allow for the complete assignment of the aromatic signals.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the ten carbon atoms in the naphthalene core. The carbons directly bonded to the iodine (C-6) and the amino group (C-1) exhibit characteristic chemical shifts due to the large electronic influence of these substituents. pdx.edu

Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | ~145-150 |

| 2 | ~6.8-7.0 | ~110-115 |

| 3 | ~7.2-7.4 | ~120-125 |

| 4 | ~7.5-7.7 | ~128-132 |

| 5 | ~7.8-8.0 | ~130-135 |

| 6 | - | ~90-95 |

| 7 | ~7.6-7.8 | ~135-140 |

| 8 | ~7.3-7.5 | ~125-130 |

| 4a (bridgehead) | - | ~125-130 |

| 8a (bridgehead) | - | ~135-140 |

To resolve ambiguities in signal assignment from 1D NMR spectra, a suite of two-dimensional (2D) NMR experiments is employed. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show cross-peaks between adjacent protons on the naphthalene rings (e.g., H-2 with H-3, H-3 with H-4, H-5 with H-7, and H-7 with H-8), confirming their connectivity within the spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is invaluable for assigning the signals of protonated carbons in the naphthalene skeleton by linking the known proton shifts to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular framework. For instance, correlations from H-2 could be observed to C-4 and C-8a, confirming the connectivity across the rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a planar molecule like this compound, NOESY can help confirm assignments by showing correlations between protons on the same ring or across the peri-positions (e.g., H-4 and H-5; H-1 and H-8).

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into polymorphism, which is the ability of a compound to exist in multiple crystalline forms. irispublishers.com Different polymorphs can have distinct physical properties, and ssNMR is highly sensitive to the local environment of nuclei within the crystal lattice. brynmawr.edunih.gov

By using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution ¹³C spectra of solid this compound can be obtained. irispublishers.com If multiple polymorphs are present, ssNMR can distinguish them as each distinct crystalline environment will give rise to a unique set of chemical shifts. The number of signals in the spectrum can also indicate the number of crystallographically independent molecules in the asymmetric unit of the crystal. irispublishers.combrynmawr.edu

Mass Spectrometry (MS) in High-Resolution Analysis and Fragmentation Pathway Determination

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. whitman.edu

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of this compound with high accuracy. By measuring the m/z value to several decimal places, HRMS can distinguish the molecular formula C₁₀H₈IN from other potential formulas with the same nominal mass. The calculated exact mass for the molecular ion [M]⁺ of this compound (C₁₀H₈IN) is 268.9752 g/mol . The presence of iodine is often confirmed by the characteristic isotopic pattern, although iodine is monoisotopic (¹²⁷I).

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed to elucidate the structure of the original molecule. chemguide.co.uk

For this compound, the fragmentation pathways would likely involve the cleavage of the carbon-iodine and carbon-nitrogen bonds, which are the weakest bonds in the molecule. libretexts.orgmiamioh.edu

Plausible Fragmentation Pathways for this compound

| m/z Value | Proposed Fragment Ion | Origin (Neutral Loss) |

|---|---|---|

| 269 | [C₁₀H₈IN]⁺ | Molecular Ion (M⁺) |

| 142 | [C₁₀H₈N]⁺ | Loss of •I |

| 127 | [C₁₀H₇]⁺ | Loss of •I and •NH |

| 115 | [C₉H₇]⁺ | Loss of •I and HCN |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. vscht.cz These techniques are excellent for identifying the functional groups present in this compound.

N-H Vibrations: The primary amine (-NH₂) group will exhibit characteristic stretching vibrations in the IR spectrum, typically appearing as a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region. libretexts.org

Aromatic C-H Vibrations: The stretching of the C-H bonds on the naphthalene ring will produce sharp absorptions above 3000 cm⁻¹. libretexts.org The out-of-plane ("oop") C-H bending vibrations in the 675-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring. libretexts.org

Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear as a series of sharp bands in the 1400-1600 cm⁻¹ range. vscht.cz

C-I Vibration: The carbon-iodine bond stretch is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹, due to the heavy mass of the iodine atom.

Raman spectroscopy is particularly sensitive to non-polar bonds and can be useful for observing the vibrations of the naphthalene carbon skeleton and the C-I bond. researchgate.netuoa.gr The combination of IR and Raman spectra provides a comprehensive vibrational "fingerprint" of the molecule.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | IR |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | Aromatic Ring | 1400 - 1600 | IR, Raman |

| C-N Stretch | Aromatic Amine | 1250 - 1350 | IR |

| C-H Out-of-Plane Bend | Aromatic Ring | 675 - 900 | IR |

| C-I Stretch | Aryl Iodide | 500 - 600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic structure of molecules like this compound. The absorption of UV or visible light promotes valence electrons from a ground state to a higher energy excited state. The specific wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

In this compound, the naphthalene ring system serves as the primary chromophore. The presence of the amino (-NH₂) group, an auxochrome, significantly influences the electronic spectrum. The lone pair of electrons on the nitrogen atom of the amino group extends the conjugated π-system of the naphthalene ring. This interaction increases the wavelength of maximum absorption (λmax), a phenomenon known as a bathochromic or red shift, compared to unsubstituted naphthalene.

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily of two types:

π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. They are typically characterized by high molar absorptivity (ε). For substituted naphthalenes, multiple π → π* bands are expected.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower molar absorptivity compared to π → π* transitions.

The iodine substituent has a lesser electronic effect on the absorption maxima compared to the amino group but can influence the spectrum through the "heavy-atom effect," which may facilitate intersystem crossing from singlet to triplet excited states, a property relevant to photophysical studies. Analysis of the UV-Vis spectrum provides critical information on the extent of conjugation and the electronic environment within the molecule and its derivatives.

Table 1: Typical Electronic Transitions for Aminonaphthalene Systems

| Transition Type | Involved Orbitals | Relative Energy | Molar Absorptivity (ε) | Expected Wavelength Region |

|---|---|---|---|---|

| π → π* | π bonding to π* antibonding | High | High (1,000 - 50,000 L mol⁻¹ cm⁻¹) | 220-350 nm |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the this compound molecule in the solid state.

A single crystal of the compound is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, a detailed molecular model can be built and refined. For this compound, this analysis would confirm the planarity of the naphthalene core and determine the geometry of the amino group and the orientation of the C-I bond.

Beyond individual molecular structure, X-ray crystallography provides invaluable insight into the crystal packing, which is governed by intermolecular interactions. In the crystal lattice of this compound, several types of interactions are expected to play a key role:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, potentially forming N-H···N or N-H···I interactions with neighboring molecules, which would strongly influence the crystal packing arrangement.

π–π Stacking: The planar naphthalene rings are expected to stack upon one another, driven by favorable electrostatic and van der Waals interactions between the aromatic systems. The analysis would reveal the distance and offset between stacked rings.

Table 2: Key Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. |

| Space Group | The set of symmetry operations that describe the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Intermolecular Contacts | The distances and geometries of non-covalent interactions like hydrogen bonds and π-stacking. |

Advanced Chromatographic Techniques in Purity Assessment and Mixture Separation (e.g., HPLC-DAD, LC-MS)

Advanced chromatographic techniques are indispensable for the analysis of this compound, ensuring its purity and enabling the separation and identification of related substances in complex mixtures.

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD): HPLC is the premier technique for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. nih.gov In this mode, the compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net

The Diode-Array Detector (DAD) records the entire UV-Vis spectrum for the eluting compounds. This has two major benefits:

Quantitation: The purity of the main peak can be calculated based on its area percentage at a specific wavelength (e.g., the λmax determined by UV-Vis spectroscopy).

Peak Purity Analysis: The spectra across a single peak can be compared to confirm its homogeneity. Impurities co-eluting with the main peak can often be detected if their UV-Vis spectrum is different.

Table 3: Illustrative RP-HPLC-DAD Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm particle size) nih.gov |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min nih.gov |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| DAD Wavelength | Monitoring at λmax (e.g., ~240 nm and ~330 nm); full spectrum acquisition from 200-400 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry. It is the gold standard for identifying compounds in mixtures. After chromatographic separation, the eluent is directed to a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

For this compound (Molecular Weight: 269.08 g/mol ), an electrospray ionization (ESI) source in positive ion mode would likely be effective, protonating the basic amino group to generate the molecular ion [M+H]⁺ at m/z 270.1. This provides definitive confirmation of the compound's identity. LC-MS is particularly powerful for analyzing reaction mixtures or degradation products, as it can identify unknown impurities and derivatives by their molecular weight, which is information that DAD detection cannot provide. coresta.orgnih.gov

Table 4: Typical LC-MS Parameters for Identification

| Parameter | Condition |

|---|---|

| LC System | UPLC/HPLC with conditions similar to HPLC-DAD |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Scan Range | m/z 50 - 500 |

| Key Ions to Monitor | [M+H]⁺ at m/z 270.1 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Naphthalene |

| Acetonitrile |

| Methanol |

Computational and Theoretical Chemistry Studies of 1 Amino 6 Iodonaphthalene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-amino-6-iodonaphthalene. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure, orbital energies, and other key properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is effective for optimizing molecular geometry and predicting spectroscopic properties. For aromatic amines and related naphthalene (B1677914) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31+G(d,p), are employed to determine the most stable conformation (geometry optimization). researchgate.netresearchgate.net

Once the optimized geometry is obtained, further calculations can predict various spectroscopic properties. For instance, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to assign specific vibrational modes. researchgate.net Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined. researchgate.netiaea.org The HOMO-LUMO gap is a critical parameter, providing insight into the molecule's chemical reactivity and electronic excitation properties. researchgate.net A smaller gap generally suggests that the molecule is more easily excitable and potentially more reactive.

Table 1: Representative Calculated Electronic Properties for Naphthalene Derivatives

| Property | Typical Calculated Value/Observation | Significance |

|---|---|---|

| HOMO Energy | Calculated via DFT (e.g., B3LYP/6-31G(d)) | Region of electron donation (nucleophilicity) |

| LUMO Energy | Calculated via DFT (e.g., B3LYP/6-31G(d)) | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | Difference between LUMO and HOMO energies | Indicates chemical reactivity and electronic transition energy researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visual map of charge distribution | Identifies sites for electrophilic and nucleophilic attack |

| Natural Bond Orbital (NBO) Charges | Calculated atomic charges | Explains charge transfer and intramolecular interactions iaea.org |

Note: Specific values for this compound require dedicated computational studies, but the table reflects typical outputs for similar molecules.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of accuracy compared to DFT for calculating properties like total electronic energy, though they are more computationally expensive. researchgate.net

For a molecule like this compound, high-accuracy ab initio calculations can provide benchmark values for its thermodynamic stability. rsc.org These methods are particularly useful for generating a precise potential energy surface, which is essential for studying reaction dynamics and mechanisms. researchgate.net While routine for smaller molecules, applying high-level ab initio methods to a molecule of this size requires significant computational resources. Often, a hybrid approach is used where geometry is optimized at a less expensive level (like DFT), followed by a high-accuracy single-point energy calculation. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. umich.edu By solving Newton's equations of motion, MD simulations provide a detailed view of conformational dynamics and intermolecular interactions that are often inaccessible to static quantum chemical calculations. aps.orgims.ac.jp

For this compound, MD simulations can be used to explore its conformational landscape, particularly the rotation around the C-N bond and the flexibility of the amino group. These simulations can be performed in various environments, such as in a vacuum or, more realistically, in a solvent to understand how solvent molecules interact with the solute and influence its conformation and dynamics. biorxiv.org

MD simulations are also crucial for studying intermolecular interactions, such as how multiple this compound molecules might aggregate or how they interact with other molecules in a solution or a material matrix. nih.gov This is particularly relevant for predicting properties like solubility and for understanding the initial stages of crystal formation or self-assembly processes. The accuracy of MD simulations heavily depends on the quality of the force field used to describe the interatomic forces. biorxiv.org

Reaction Mechanism Elucidation through Transition State Theory and Energetic Profiling

Understanding how a chemical reaction occurs requires identifying the reaction pathway, including any intermediates and transition states. numberanalytics.com Transition state theory (TST) provides a framework for relating the rate of a reaction to the properties of the transition state—the highest energy point along the reaction coordinate. umn.eduwikipedia.org

Computational chemistry can be used to map the potential energy surface of a reaction involving this compound. By locating the structures of reactants, products, and, crucially, the transition state, a detailed energetic profile of the reaction can be constructed. numberanalytics.com The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. wikipedia.org

For example, in a substitution reaction where the iodine atom is replaced, calculations can help determine whether the mechanism is concerted or proceeds through a stable intermediate. nih.gov DFT methods are commonly used to locate transition states and calculate activation barriers. The results of these calculations provide mechanistic insights that can be used to predict reaction outcomes and design more efficient synthetic routes. numberanalytics.com

Table 2: Key Concepts in Computational Reaction Mechanism Studies

| Concept | Description | Application to this compound |

|---|---|---|

| Potential Energy Surface (PES) | A mathematical surface that relates the energy of a molecule to its geometry. | Mapping the energy landscape for reactions like substitution or coupling. |

| Transition State (TS) | The highest energy structure along the lowest energy reaction path. wikipedia.org | Identifying the geometry and energy of the TS for a specific reaction. |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. wikipedia.org | Calculating the energy difference between the reactant and the transition state to predict reaction rates. |

| Reaction Coordinate | A path that connects reactants to products through the transition state. umn.edu | Following the geometric changes during a chemical transformation. |

Quantitative Structure-Property Relationship (QSPR) and Cheminformatics Approaches

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of a molecule with its physical, chemical, or material properties using statistical models. plos.org Cheminformatics involves the use of computational tools to analyze chemical data and predict the properties of new compounds.

For this compound, a QSPR study would begin by calculating a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, geometry, or electronic properties. Examples include molecular weight, logP, polar surface area, and various topological indices. chemscene.com

These descriptors are then used to build a mathematical model (e.g., using multiple linear regression, partial least squares, or machine learning algorithms) that relates them to a specific property of interest. plos.org For a series of related naphthalene derivatives, a QSPR model could be developed to predict properties like melting point, boiling point, or solubility. Such models are valuable in materials science and drug discovery for screening large virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. plos.org

Applications of 1 Amino 6 Iodonaphthalene in Advanced Materials Science and Chemical Technologies

Building Blocks for Functional Polymers and Organic Electronic Materials

1-Amino-6-iodonaphthalene serves as a crucial precursor for a variety of functional polymers and materials for organic electronics. The amino group provides a site for polymerization, while the iodo group allows for post-polymerization modification or the introduction of other functional moieties through cross-coupling reactions.

The presence of an amino group on the naphthalene (B1677914) ring allows this compound to undergo oxidative polymerization to form conducting polymers. Similar to other aminonaphthalenes, it can be polymerized chemically or electrochemically to yield polymers with extended π-conjugation, which is essential for electrical conductivity. The resulting polymers, analogous to poly(1-aminonaphthalene), are expected to have a conjugated backbone, making them suitable for applications as organic semiconductors. ias.ac.in

Research on related poly(aminonaphthalene)s has shown that their electrical properties are influenced by the substitution pattern on the naphthalene ring. For instance, poly(1-aminonaphthalene) exhibits higher electrical conductivity than poly(2-aminonaphthalene), which is attributed to the more favorable head-to-tail coupling in the former. ias.ac.in Copolymers of aminonaphthalenes with aniline have also been synthesized, demonstrating that the incorporation of the naphthalene moiety can enhance properties such as thermal stability and solubility. ias.ac.inias.ac.in

The iodine atom in this compound offers a distinct advantage, as it can be utilized in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce other aromatic or acetylenic units. organic-chemistry.orgorganic-chemistry.org This versatility allows for the synthesis of well-defined oligomers and polymers with tailored electronic properties for use in organic field-effect transistors (OFETs) and other electronic devices.

Table 1: Electrical Conductivity of Polyaniline and Related Poly(aminonaphthalene)s

| Polymer | Conductivity (S/cm) |

| Poly(1-aminonaphthalene) | 1.1 x 10⁻⁴ |

| Poly(aniline-co-1-aminonaphthalene) | 7.9 x 10⁻² - 3.2 x 10⁻³ |

| Poly-1-naphthylamine | 0.055–0.083 |

This table presents conductivity data for related polymers to provide context for the potential properties of polymers derived from this compound.

Naphthalene derivatives are extensively used in the construction of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their excellent photoluminescence and electrochemical properties. rsc.orgmdpi.com this compound can serve as a key intermediate in the synthesis of emitters, host materials, and charge-transporting layers for these devices.

The amino group can be functionalized to tune the electronic properties and enhance charge injection or transport. The iodo-substituent is particularly valuable for building more complex molecular architectures through palladium-catalyzed cross-coupling reactions. For example, it can be coupled with boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) to introduce moieties that enhance the thermal stability, and tune the emission color and efficiency of OLEDs. organic-chemistry.orgwikipedia.orgorganic-chemistry.org

In the context of OPVs, naphthalene-based materials have been explored as both donor and acceptor components in the active layer. The ability to modify the this compound scaffold allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize the performance of photovoltaic devices.

Table 2: Performance of selected OLEDs using Naphthalene-based Emitters

| Emitter Type | Emission Color | Maximum External Quantum Efficiency (EQEmax) |

| Naphthalene-embedded multi-resonance emitter | Deep-Blue | 7.9% |

| Acridine and naphthalene-fused chromophore | Deep-Blue | 5.17% |

| Phenoxazine-naphthalene emitter | Green | 11% |

This table showcases the performance of various naphthalene-based emitters, illustrating the potential of materials derived from precursors like this compound. rsc.orgnih.govrsc.org

Synthesis of Fluorescent Probes and Chemosensors for Non-Biological Applications

Naphthalene-based fluorophores are widely utilized in the development of fluorescent probes and chemosensors due to their high quantum yields and excellent photostability. nih.gov The amino group of this compound can be readily derivatized to introduce specific recognition sites for various analytes, making it a promising platform for the design of chemosensors for non-biological applications.

The primary amino group of this compound is a versatile handle for chemical modification. It can be converted into a wide range of functional groups, such as amides, sulfonamides, and Schiff bases, to create receptors that can selectively bind to target analytes. For instance, derivatization with chelating agents can lead to fluorescent probes for the detection of metal ions in environmental water samples. Similarly, the introduction of specific binding moieties can enable the sensing of industrial pollutants. The naphthalene core acts as the signaling unit, where the binding event at the receptor site leads to a change in the fluorescence properties (e.g., intensity, wavelength, or lifetime).

The photophysical properties of naphthalene derivatives are highly sensitive to their chemical environment and substitution pattern. rsc.orgnih.govresearchgate.net The introduction of substituents at the amino and iodo positions of this compound can significantly alter the absorption and emission characteristics of the resulting molecules.

Studies on 1-aminonaphthalene have shown that its photophysics is characterized by two low-lying excited states, ¹Lₐ and ¹Lₑ, with the ¹Lₐ state being the primary contributor to its fluorescence. nih.gov The emission spectrum of aminonaphthalenes is known to exhibit a red shift in polar solvents, which is attributed to intramolecular reorganization and solvent relaxation around the excited-state dipole moment. rsc.org

The fluorescence quantum yield and lifetime are critical parameters for evaluating the performance of a fluorescent probe. These properties can be modulated by the choice of substituents. For example, the introduction of electron-donating or electron-withdrawing groups can influence the intramolecular charge transfer (ICT) character of the excited state, thereby affecting the fluorescence quantum yield. Time-resolved fluorescence spectroscopy is a key technique for studying the excited-state dynamics and understanding the sensing mechanism of these probes.

Table 3: Photophysical Properties of 1-Aminonaphthalene in Different Solvents

| Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield |

| Cyclohexane | 320 | 380 | 0.48 |

| Dioxane | 322 | 402 | 0.50 |

| Acetonitrile (B52724) | 322 | 425 | 0.40 |

| Ethanol | 321 | 430 | 0.35 |

This table provides photophysical data for the parent compound, 1-aminonaphthalene, to illustrate the fundamental properties that can be expected and further tuned in derivatives of this compound.

Precursors for Advanced Synthetic Dyes and Pigments in Material Applications

The chromophoric nature of the naphthalene ring, combined with the reactive amino group, makes this compound a valuable precursor for the synthesis of advanced dyes and pigments.

Azo dyes, characterized by the -N=N- functional group, represent one of the largest classes of synthetic colorants. nih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. nih.gov The primary amino group of this compound can be readily diazotized and coupled with various aromatic compounds, such as phenols and naphthols, to produce a wide range of colors. unb.cacuhk.edu.hkmedcraveonline.commedcraveonline.com

The properties of the resulting azo dyes, including their color, lightfastness, and thermal stability, can be tailored by the choice of the coupling component. The presence of the iodine atom in the naphthalene ring can also influence the final properties of the dye and offers a potential site for further chemical modification to create high-performance pigments for material applications, such as in coatings, plastics, and textiles. icrc.ac.ir For instance, naphthalene-based azo dyes have been successfully applied as disperse dyes for polyester fibers, demonstrating good dyeing properties and fastness. icrc.ac.ir

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to construct ordered assemblies from molecular components. The structure of this compound possesses key features that make it a promising candidate for designing self-assembling systems. The flat, aromatic naphthalene core can participate in π–π stacking interactions, while the amino group is a classic hydrogen bond donor and acceptor. These forces are fundamental drivers in the self-assembly of aromatic amino acids and other π-conjugated systems into functional nanostructures. The interplay of these interactions allows for the programmed assembly of molecules into larger, ordered architectures, a foundational concept in the bottom-up fabrication of nanomaterials.

Dissipative self-assembly, a process that requires a continuous supply of energy to maintain an assembled state away from thermodynamic equilibrium, often utilizes stimuli-responsive molecules. The functional groups on this compound could potentially be modified to respond to external stimuli, making it a candidate for incorporation into such dynamic systems.

Host-guest chemistry, a central branch of supramolecular chemistry, involves the formation of unique complexes where a "host" molecule encapsulates a "guest" molecule, driven by non-covalent forces. This principle of molecular recognition is crucial in many biological processes and has applications in drug delivery and sensing. Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are well-known for their ability to encapsulate hydrophobic guest molecules in their cavities.

The naphthalene moiety of this compound is hydrophobic and planar, making it an ideal candidate to act as a guest molecule. Its encapsulation within a suitable host could enhance its solubility, modify its chemical reactivity, or form the basis of a sensor system. Such supramolecular complexes, sometimes termed "supramolecular prodrugs," can alter a drug's properties and allow for stimulus-induced release of the active compound.

Crystal engineering is the rational design of crystalline solids with desired properties, which relies on a deep understanding of intermolecular interactions. This compound is equipped with two functional groups—amino (-NH₂) and iodo (-I)—that are highly influential in directing crystal packing through specific, directional, non-covalent interactions.

Hydrogen Bonding: The amino group is a potent hydrogen bond donor. It can form robust intermolecular N-H···N or N-H···O hydrogen bonds, which are fundamental synthons in organizing molecules in the solid state.

Halogen Bonding: The iodine atom is a strong halogen bond donor. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (known as a σ-hole) is attracted to a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. This interaction is highly directional and has a strength comparable to that of a hydrogen bond.

Furthermore, studies have shown the existence of a synergistic interplay between these two forces. Intramolecular hydrogen bonds between an amine and the electron-rich belt of a nearby iodine atom (N-H···I) can pre-organize molecules, enhancing the strength and directionality of other intermolecular interactions. Even weak C-H···I hydrogen bonds have been shown to influence molecular conformation and improve the performance of molecular receptors. The iodine atom can also act as a hydrogen bond acceptor in directions perpendicular to the C-I bond, further diversifying its role in crystal packing.

| Interaction Type | Donor Group | Acceptor Group | Description | Significance in Crystal Engineering |

|---|---|---|---|---|

| Hydrogen Bond | Amino (N-H) | Amino (N), External Acceptor (e.g., O, N) | A classic electrostatic interaction involving a hydrogen atom located between two electronegative atoms. | Directs the formation of predictable 1D, 2D, or 3D supramolecular architectures. |

| Halogen Bond | Iodo (C-I) | Lewis bases (e.g., N, O, π-systems) | A highly directional interaction between the electrophilic σ-hole of the iodine and a nucleophile. | Provides robust and directional control over crystal packing, complementary to hydrogen bonding. |

| π–π Stacking | Naphthalene Ring | Naphthalene Ring | An attractive, non-covalent interaction between aromatic rings. | Contributes to the stabilization of layered structures and influences electronic properties. |

| Intramolecular N-H···I Bond | Amino (N-H) | Iodo (I) | An internal hydrogen bond that influences the molecule's conformation. | Pre-organizes the molecule, potentially enhancing intermolecular halogen bonding strength and receptor performance. |

Role in Advanced Catalytic Systems as Ligands or Precursors for Catalyst Development

The dual functionality of this compound makes it a versatile platform for developing advanced catalytic systems. The amino group can act as a ligand, coordinating to a transition metal center, while the iodo group serves as a synthetic handle for catalyst immobilization or modification.

The amino group, as a Lewis base, can coordinate to various transition metals like palladium, rhodium, or copper. Ligands containing amino functionalities are crucial in homogeneous catalysis, influencing the catalyst's activity, selectivity, and stability. For instance, amino acid-derived ligands have been successfully used to promote copper-catalyzed Ullmann-type coupling reactions and to create palladium complexes for C-C coupling reactions. By analogy, the aminonaphthalene scaffold could be incorporated into pincer-type or bidentate ligands, where the naphthalene backbone provides steric bulk and electronic modulation of the metal center.

Concurrently, the carbon-iodine bond is relatively weak and susceptible to oxidative addition to low-valent transition metal centers (e.g., Pd(0)). This reactivity makes this compound an excellent precursor for synthesizing organometallic catalysts. The molecule can be anchored to a polymer support or another molecular scaffold via the iodo group, creating heterogeneous or easily recoverable catalysts.

Synthetic Utility as a Key Intermediate for Complex Organic Molecules in Drug Discovery

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, including Naproxen, Duloxetine, and Bedaquiline. Polysubstituted naphthalenes are therefore highly valuable intermediates for the synthesis of new therapeutic agents. This compound is a powerful building block in this context because its two functional groups can be addressed with high selectivity.

The iodine atom at the 6-position is an excellent leaving group in a wide array of transition metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The amino group at the 1-position can be further functionalized through acylation, alkylation, or diazotization reactions, or it can direct electrophilic aromatic substitution to other positions on the ring. This orthogonal reactivity is highly prized in multi-step organic synthesis. Its utility is demonstrated in the synthesis of various biologically active molecules, including potential anticancer agents derived from naphthoquinones and other complex heterocyclic systems.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-Aryl, Aryl-Alkyl | |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd(0) catalyst, Base | Aryl-Vinyl | |